Cas no 149108-74-7 (tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate)
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate
- tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate
- tert-butyl 5-{[(trifluoromethyl)sulfonyl]oxy}-3,4-dihydropyridine-1(2H)-carboxylate
- tert-butyl 5-{[(trifluoromethyl)sulfonyl]oxy}-3,4-dihydropyridine-1(2H)-carboxylate(SALTDATA: FREE)
- SCHEMBL1484967
- AB10189
- tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate
- DA-10040
- tert-Butyl5-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate
- 1,1-Dimethylethyl 5-{[(trifluoromethyl)sulfonyl]oxy}-3,4-dihydro-1(2H)-pyridinecarboxylate
- EN300-264137
- MFCD14702879
- tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate
- 149108-74-7
- AKOS022185584
- 5-trifluoromethanesulfonyloxy-3,4-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester
- AS-44443
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- MDL: MFCD14702879
- Inchi: 1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h7H,4-6H2,1-3H3
- InChI Key: ZRKPIWQNLHUKOY-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)OC1=CN(C(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 331.07012827g/mol
- Monoisotopic Mass: 331.07012827g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 81.3Ų
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T117673-10mg |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T117673-50mg |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | T117673-100mg |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Enamine | EN300-264137-0.05g |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 95% | 0.05g |
$301.0 | 2024-06-18 | |
| Enamine | EN300-264137-0.1g |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 95% | 0.1g |
$448.0 | 2024-06-18 | |
| Enamine | EN300-264137-0.25g |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 95% | 0.25g |
$639.0 | 2024-06-18 | |
| Enamine | EN300-264137-0.5g |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 95% | 0.5g |
$1007.0 | 2024-06-18 | |
| Enamine | EN300-264137-1.0g |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 95% | 1.0g |
$1291.0 | 2024-06-18 | |
| Enamine | EN300-264137-2.5g |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 95% | 2.5g |
$2713.0 | 2024-06-18 | |
| Enamine | EN300-264137-5.0g |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate |
149108-74-7 | 95% | 5.0g |
$5360.0 | 2024-06-18 |
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate Suppliers
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate
Comprehensive Overview of tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 149108-74-7)
tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS 149108-74-7) is a highly specialized chemical intermediate widely utilized in pharmaceutical and agrochemical research. This compound belongs to the class of N-Boc-protected tetrahydropyridine derivatives, which are pivotal in the synthesis of complex molecules. Its unique structure, featuring a trifluoromethanesulfonyloxy (triflate) group, makes it a versatile reagent for cross-coupling reactions, particularly in palladium-catalyzed transformations.
In recent years, the demand for triflate-based intermediates like tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate has surged due to their role in drug discovery and material science. Researchers frequently search for "Boc-protected triflate applications" or "CAS 149108-74-7 synthesis methods," highlighting its relevance in modern organic chemistry. The compound's stability under N-Boc deprotection conditions and its compatibility with diverse reaction environments further enhance its utility.
One of the trending topics in synthetic chemistry is the development of green chemistry protocols. Interestingly, tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate has been explored in catalytic asymmetric synthesis, aligning with the industry's shift toward sustainable practices. Searches like "eco-friendly triflate reagents" or "149108-74-7 in flow chemistry" reflect this growing interest. Its low toxicity profile and efficient reactivity make it a candidate for high-throughput screening applications.
The compound's molecular architecture also lends itself to peptide mimetics and heterocyclic scaffold construction, addressing queries such as "tetrahydropyridine derivatives in medicinal chemistry." Its trifluoromethanesulfonyloxy group acts as a superior leaving group, enabling C–C bond formation in challenging substrates. This property is critical for designing next-generation therapeutics, particularly in kinase inhibitor development.
From a commercial perspective, CAS 149108-74-7 is often discussed in forums focusing on custom synthesis and scale-up challenges. Questions like "how to purify tert-butyl 5-triflate derivatives" or "storage conditions for Boc-protected triflates" are common among industrial chemists. Proper handling under anhydrous conditions and storage at low temperatures are recommended to maintain its efficacy.
In summary, tert-butyl 5-(trifluoromethanesulfonyloxy)-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS 149108-74-7) is a cornerstone in modern synthetic chemistry, bridging gaps between academic research and industrial applications. Its adaptability to microwave-assisted reactions and continuous manufacturing processes positions it as a future-proof reagent in the evolving landscape of chemical innovation.
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